molecular formula C13H17N5O B2877949 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine CAS No. 2415520-99-7

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine

Cat. No.: B2877949
CAS No.: 2415520-99-7
M. Wt: 259.313
InChI Key: XNYGOIMNYVHLLM-UHFFFAOYSA-N
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Description

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is a heterocyclic compound that features both pyrazole and pyrazine rings, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrazine derivative under controlled conditions. One common method involves the use of a base such as potassium tert-butoxide (t-BuOK) in a solvent like tetrahydrofuran (THF) to facilitate the alkylation process . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: This compound can be used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Catalysis: It serves as a catalyst or co-catalyst in various organic reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]morpholine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-10-9-11(2)18(16-10)13-12(14-3-4-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYGOIMNYVHLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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